NH2-Ph-C4-acid-NH2-Me
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8(12(15)16)6-11(14)7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7,13-14H2,1H3,(H,15,16)/t8-,11+/m0/s1 |
InChI Key |
JPGXUEFAQWNCEO-GZMMTYOYSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](CC1=CC=C(C=C1)N)N)C(=O)O |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)N)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Development of PROTAC® Linker 31
Disclaimer: "PROTAC Linker 31" is a hypothetical designation used in this guide to represent a realistic, albeit illustrative, case study in the discovery and development of a Proteolysis-Targeting Chimera (PROTAC) linker. The data and protocols presented herein are representative examples based on established principles in the field of targeted protein degradation.
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][][3] The linker is not merely a passive spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[][][5] Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[][6][7]
This guide details the discovery and development of a hypothetical polyethylene (B3416737) glycol (PEG)-based linker, "PROTAC Linker 31," designed for a PROTAC targeting the oncogenic kinase "Kinase-X" for degradation via the von Hippel-Lindau (VHL) E3 ligase.
Discovery and Optimization of PROTAC Linker 31
The development of PROTAC Linker 31 was initiated with the goal of creating a potent and selective degrader of Kinase-X, a protein implicated in the progression of certain cancers. The initial phase focused on structure-activity relationship (SAR) studies to identify an optimal linker.[8][9][10]
Initial Linker Scaffolds and SAR Studies
A library of PROTACs was synthesized with varying linker lengths and compositions, connecting a known Kinase-X inhibitor to a VHL ligand. Both alkyl and PEG chains were investigated.[1][5] Preliminary screening revealed that PEG linkers generally conferred better solubility and cellular permeability.[5] Further optimization focused on the length of the PEG chain.
Quantitative Data Summary
The following tables summarize the key quantitative data from the SAR studies leading to the selection of PROTAC Linker 31.
Table 1: Structure-Activity Relationship of Linker Analogs
| PROTAC ID | Linker Composition | Linker Length (atoms) | Kinase-X Binding (Kd, nM) | Ternary Complex Stability (TR-FRET, RFU) |
| PL-28 | PEG | 10 | 25 | 1500 |
| PL-29 | PEG | 12 | 23 | 2100 |
| PL-30 | Alkyl | 14 | 28 | 950 |
| PL-31 | PEG | 14 | 24 | 3500 |
| PL-32 | PEG | 16 | 26 | 2800 |
Table 2: In Vitro Degradation and Cellular Activity of Lead PROTACs
| PROTAC ID | DC50 (nM) in Cancer Cell Line A | Dmax (%) in Cancer Cell Line A | Cell Viability (IC50, nM) in Cancer Cell Line A |
| PL-29 | 75 | 85 | 150 |
| PL-31 | 15 | >95 | 30 |
| PL-32 | 50 | 90 | 110 |
Table 3: Pharmacokinetic Properties of PROTAC-31 in Mice
| Parameter | Value |
| Route of Administration | Intravenous (IV) |
| Dose (mg/kg) | 2 |
| Half-life (t1/2, hours) | 4.5 |
| Clearance (mL/min/kg) | 25 |
| Volume of Distribution (Vd, L/kg) | 3.2 |
| Bioavailability (F, %) | N/A (IV) |
Key Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Synthesis of PROTAC-31
This protocol describes the synthesis of a PROTAC with an amide-linked PEG linker.[11]
Step 1: Amide Coupling of Kinase-X Inhibitor with Amine-PEG-Boc
-
Dissolve the carboxylic acid-functionalized Kinase-X inhibitor (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEG4-Boc (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in DCM.
-
Add TFA (20% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is used in the next step without further purification.
Step 3: Final Amide Coupling with VHL Ligand
-
Dissolve the carboxylic acid-functionalized VHL ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the deprotected amine from Step 2 (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight and monitor by LC-MS.
-
Purify the final PROTAC-31 product using reverse-phase HPLC.
TR-FRET Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the Kinase-X-PROTAC-31-VHL ternary complex.[12]
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Add recombinant His-tagged Kinase-X and GST-tagged VHL-ElonginB-ElonginC (VCB) complex to a 384-well plate.
-
Add serial dilutions of PROTAC-31.
-
Add anti-His-Tb (donor) and anti-GST-d2 (acceptor) antibodies.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm and 665 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against PROTAC concentration.
Western Blot for Protein Degradation
This protocol assesses the degradation of Kinase-X in cells treated with PROTAC-31.
-
Plate Cancer Cell Line A in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of PROTAC-31 for 18 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Kinase-X and a loading control (e.g., GAPDH) overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine DC50 and Dmax values.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of the PROTAC Linker 31 project.
Caption: Signaling pathway of Kinase-X and the intervention by PROTAC-31.
Caption: Experimental workflow for the development of PROTAC-31.
Caption: Logical flow of the structure-activity relationship for linker optimization.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Protein Function Using Structure-Activity Relationship (SAR) Studies and Proteolysis-Targeting Chimeras (PROTACs) – Organic Synthesis is the Key | UBC Chemistry [chem.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
The Role of Phenyl and Alkyl Linker Components in PROTAC Design
An in-depth analysis of the chemical structure "NH2-Ph-C4-acid-NH2-Me" in the context of Proteolysis Targeting Chimera (PROTAC) design reveals that this nomenclature likely represents a fragment or a non-standard descriptor for a chemical linker. In PROTAC technology, linkers play a crucial role in connecting a target protein ligand to an E3 ligase ligand, thereby inducing targeted protein degradation. The specified components—an aminophenyl group (NH2-Ph), a four-carbon acid chain (C4-acid), and a methylated amine (NH2-Me)—are common building blocks in the synthesis of these linkers.
While a specific, complete linker with this exact name is not prominently documented in scientific literature, its constituent parts are integral to many well-established PROTAC linkers. For the purpose of this technical guide, we will focus on a representative and extensively studied linker system that incorporates these key chemical features. A relevant example is the linker derived from Pomalidomide, a well-known E3 ligase ligand that binds to Cereblon (CRBN). Pomalidomide's structure includes a 4-aminophthalimide (B160930) moiety, which can be conceptually related to the "NH2-Ph" component, and it is often connected to the target protein ligand via an alkyl chain (similar to the "C4" component).
The "NH2-Ph" (aminophenyl) group can serve multiple functions in a PROTAC linker. It can act as a rigid structural element that helps to correctly orient the two ends of the PROTAC for optimal ternary complex formation (the complex between the target protein, the PROTAC, and the E3 ligase). The amino group provides a convenient attachment point for further chemical modifications.
The "C4" alkyl chain provides flexibility and determines the distance between the target protein and the E3 ligase. The length of this chain is a critical parameter in PROTAC design, as it significantly influences the stability and geometry of the ternary complex, which in turn affects the efficiency of protein degradation.
Quantitative Analysis of PROTAC Performance
The effectiveness of a PROTAC is quantified by several parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein. The latter is typically measured by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).
Below is a table summarizing hypothetical, yet representative, data for a series of PROTACs targeting the Bruton's tyrosine kinase (BTK) protein, using a Pomalidomide-based CRBN ligand and varying the linker length.
| PROTAC Compound | Linker Length (atoms) | Target: BTK Binding Affinity (Kd, nM) | E3 Ligase: CRBN Binding Affinity (Kd, nM) | Degradation DC50 (nM) | Degradation Dmax (%) |
| PROTAC-1 | 8 (PEG2) | 5.2 | 1500 | >1000 | <10 |
| PROTAC-2 | 10 (PEG3) | 4.8 | 1650 | 50 | 95 |
| PROTAC-3 | 12 (PEG4) | 5.5 | 1400 | 250 | 80 |
| PROTAC-4 | 14 (PEG5) | 6.1 | 1700 | 800 | 50 |
This data is illustrative and compiled from general knowledge of PROTAC design principles. Actual values would be specific to the target protein and cell line used.
Experimental Protocols
The characterization of PROTACs involves a series of in vitro and in-cell assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (e.g., using Fluorescence Resonance Energy Transfer - FRET)
This assay measures the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
-
Reagents and Materials : Purified recombinant target protein (e.g., BTK) labeled with a FRET donor (e.g., terbium), purified recombinant E3 ligase complex (e.g., DDB1-CRBN) labeled with a FRET acceptor (e.g., fluorescein), PROTAC compound, assay buffer.
-
Procedure :
-
Prepare a solution of the terbium-labeled target protein and fluorescein-labeled E3 ligase complex in the assay buffer.
-
Add the PROTAC compound at various concentrations.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow complex formation.
-
Measure the FRET signal using a suitable plate reader (excitation at ~340 nm, emission at ~490 nm for terbium and ~520 nm for fluorescein).
-
The FRET ratio is calculated and plotted against the PROTAC concentration to determine the cooperativity of the ternary complex formation.
-
Target Protein Degradation Assay (e.g., using Western Blot or In-Cell ELISA)
This assay quantifies the reduction in the level of the target protein within cells upon treatment with a PROTAC.
-
Reagents and Materials : Cell line expressing the target protein (e.g., a human cancer cell line), cell culture medium, PROTAC compound, lysis buffer, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH), secondary antibody conjugated to an enzyme (e.g., HRP), chemiluminescent substrate.
-
Procedure :
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the PROTAC compound at a range of concentrations for a specific duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (for Western Blot).
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative amount of the target protein, normalized to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 and Dmax values.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research.
Caption: Mechanism of Action for a PROTAC molecule.
Caption: A typical experimental workflow for PROTAC characterization.
Spectroscopic and Methodological Profile of PROTAC Linker 31
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity of PROTAC Linker 31
| Parameter | Value |
| Systematic Name | (2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid |
| Common Name | PROTAC Linker 31, NH2-Ph-C4-acid-NH2-Me |
| CAS Number | 1263819-48-2[1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂O₂[4] |
| Molecular Weight | 222.28 g/mol [2][4] |
Predicted Spectroscopic Data
Based on the chemical structure of PROTAC Linker 31, the following tables outline the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are foundational for the verification of synthesized or procured batches of the linker.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0-7.2 | d | 2H | Ar-H (ortho to NH₂) |
| ~ 6.5-6.7 | d | 2H | Ar-H (meta to NH₂) |
| ~ 4.5-5.0 | br s | 2H | Ar-NH₂ |
| ~ 3.5-3.8 | m | 1H | CH -NH₂ |
| ~ 2.8-3.0 | m | 2H | CH₂ -Ar |
| ~ 2.4-2.6 | m | 1H | CH -COOH |
| ~ 1.5-1.8 | m | 2H | CH₂ |
| ~ 1.1-1.3 | d | 3H | CH₃ |
| ~ 3.0-4.0 | br s | 2H | CH -NH₂ |
| ~ 12.0 | br s | 1H | COOH |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~ 175-180 | C =O (Carboxylic Acid) |
| ~ 145-150 | Ar-C -NH₂ |
| ~ 128-132 | Ar-C H |
| ~ 118-122 | Ar-C (ipso) |
| ~ 113-116 | Ar-C H |
| ~ 50-55 | C H-NH₂ |
| ~ 40-45 | C H-COOH |
| ~ 35-40 | C H₂-Ar |
| ~ 30-35 | C H₂ |
| ~ 15-20 | C H₃ |
Mass Spectrometry (MS) Data (Predicted)
| Ionization Mode | Calculated m/z | Observed m/z | Assignment |
| ESI+ | 223.1441 | [M+H]⁺ | Protonated Molecular Ion |
| ESI+ | 245.1260 | [M+Na]⁺ | Sodium Adduct |
| ESI- | 221.1295 | [M-H]⁻ | Deprotonated Molecular Ion |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of PROTAC Linker 31.
Synthesis Protocol
A plausible synthetic route for (2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid would involve a multi-step process, likely starting from commercially available precursors. A key step would be the stereoselective introduction of the two chiral centers. One potential approach is an asymmetric synthesis involving a chiral auxiliary or a stereoselective reduction of a suitable precursor. The synthesis would conclude with the deprotection of the amino and carboxyl groups.
Workflow for Synthesis and Purification:
Caption: Synthetic workflow for PROTAC Linker 31.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of PROTAC Linker 31 in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of PROTAC Linker 31 (approximately 1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire data in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any common adducts. Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.
Logical Flow for Spectroscopic Analysis:
Caption: Analytical workflow for structural confirmation.
References
In-Depth Technical Guide: NH2-Ph-C4-acid-NH2-Me (PROTAC Linker 31)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional molecule NH2-Ph-C4-acid-NH2-Me, also known as 4-(4-(aminomethyl)phenyl)butanoic acid methyl ester. This compound is of significant interest to the research community, particularly in the field of targeted protein degradation, where it serves as a crucial linker component in the design of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability
This compound is commercially available from various chemical suppliers, often marketed under the synonym PROTAC Linker 31 . Researchers can procure this compound for research and development purposes. Key identifying information and typical product specifications are summarized below.
| Identifier | Value | Source |
| Chemical Name | 4-(4-(aminomethyl)phenyl)butanoic acid methyl ester | - |
| Synonym | PROTAC Linker 31 | [1][2][3] |
| CAS Number | 1263819-48-2 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 222.28 g/mol | [1][2] |
| Purity | Typically ≥95% | [2][4] |
| Storage Conditions | Store at -20°C or -5°C, keep in dry and avoid sunlight | [1][2][4] |
Table 1: Commercial Availability and Properties of this compound
| Supplier | Product Name/Number |
| TargetMol | T18624 |
| Huateng Pharma | - |
| Biopharma PEG | 12458 |
| MedChemExpress | - |
| CymitQuimica | - |
Table 2: Example Suppliers of this compound
Biological Role and Application in PROTAC Technology
This compound is an alkyl chain-based bifunctional linker used in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[5] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the ubiquitin-proteasome system (UPS).[2][5]
The UPS is a critical cellular pathway for the degradation of unwanted or misfolded proteins. The process involves a cascade of enzymatic reactions mediated by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[2] The E3 ligase is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to it. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[5]
PROTACs effectively hijack this endogenous system to selectively eliminate target proteins, offering a powerful strategy for therapeutic intervention, particularly in oncology.[2] The linker component of a PROTAC, such as this compound, plays a crucial role in determining the efficacy of the resulting degrader molecule by influencing the formation and stability of the ternary complex between the POI and the E3 ligase.
Figure 1: The mechanism of action of a PROTAC utilizing a linker like this compound to induce targeted protein degradation via the ubiquitin-proteasome system.
Proposed Experimental Protocol for Synthesis
Figure 2: Proposed synthetic workflow for this compound.
Step 1: Esterification of 4-(4-cyanophenyl)butanoic acid
This step involves the conversion of the carboxylic acid to its corresponding methyl ester. A standard Fischer esterification is a suitable method.
Materials and Reagents:
-
4-(4-cyanophenyl)butanoic acid
-
Anhydrous methanol (B129727) (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve 4-(4-cyanophenyl)butanoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride dropwise).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude methyl 4-(4-cyanophenyl)butanoate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Reduction of Methyl 4-(4-cyanophenyl)butanoate to this compound
This step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.
Materials and Reagents:
-
Methyl 4-(4-cyanophenyl)butanoate
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Dissolve methyl 4-(4-cyanophenyl)butanoate in a suitable anhydrous solvent in a hydrogenation vessel.
-
Carefully add the catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography or recrystallization if necessary.
Safety Information
A complete Safety Data Sheet (SDS) should be consulted before handling this compound or any of the reagents mentioned in the synthesis protocol. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
In case of exposure, follow the first-aid measures outlined in the SDS.[6]
This technical guide provides a starting point for researchers interested in utilizing this compound in their work. The commercial availability of this linker facilitates its direct use in the synthesis of PROTACs, while the proposed synthetic route offers a viable path for its in-house preparation. As the field of targeted protein degradation continues to evolve, the strategic application of well-defined linkers like this compound will remain a cornerstone of rational degrader design.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation: The Power of PROTACs [slas.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: Conjugation of an Amine-Terminated Bifunctional Linker to a Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the covalent conjugation of the bifunctional linker, NH2-Ph-C4-acid-NH2-Me, to a target ligand. This linker is a valuable tool in drug development, particularly in the construction of targeted therapies like antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs)[1][2][3]. The linker possesses two primary amine groups and a carboxylic acid, allowing for a stepwise and controlled conjugation strategy. This protocol will focus on a common and robust method: the activation of the linker's carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with a primary amine on the target ligand[4][5][6][7].
The use of EDC/NHS chemistry is a widely adopted method for bioconjugation due to its efficiency in aqueous solutions and the formation of stable amide bonds[6][8]. The addition of NHS or its water-soluble analog, Sulfo-NHS, increases the efficiency of the EDC-mediated coupling by creating a more stable amine-reactive intermediate, thus reducing side reactions such as hydrolysis of the activated carboxyl group[4][6]. This two-step approach is particularly useful for biomolecules that contain both carboxyl and amine groups to minimize self-polymerization[4].
Following the conjugation reaction, purification and characterization of the resulting conjugate are crucial steps to ensure the desired product has been synthesized and to determine its purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods for the characterization of such conjugates[9][10][11].
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical reaction for the conjugation of the this compound linker to an amine-containing ligand using EDC and NHS.
References
- 1. Small Molecule-Drug Conjugates - CD Bioparticles [cd-bioparticles.net]
- 2. Small molecule drug conjugate - Wikipedia [en.wikipedia.org]
- 3. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Targeted Kinase Degradation Using a Novel PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] This document provides detailed application notes and protocols for the characterization of a novel, hypothetical kinase degrader, Kinase-Degrader-1 (KD1) . KD1 is synthesized using the NH2-Ph-C4-acid-NH2-Me linker, a warhead targeting a key oncogenic kinase, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. These protocols will guide researchers in evaluating the efficacy and mechanism of action of KD1.
Mechanism of Action
KD1 operates by inducing the formation of a ternary complex between the target kinase and the CRBN E3 ligase. This proximity, facilitated by the this compound linker, leads to the polyubiquitination of the kinase by the E3 ligase. The ubiquitinated kinase is then recognized and degraded by the 26S proteasome, resulting in its clearance from the cell.[2][3] This catalytic process allows for the degradation of multiple kinase molecules by a single KD1 molecule.
Data Presentation
Table 1: In Vitro Degradation of Target Kinase by KD1
This table summarizes the dose-dependent degradation of the target kinase in cancer cells treated with KD1 for 24 hours, as determined by Western blot analysis. The DC50 value represents the concentration of KD1 required to degrade 50% of the target kinase.
| KD1 Concentration (nM) | % Kinase Degradation (Normalized to Vehicle) |
| 1 | 15.2 ± 3.1 |
| 10 | 48.9 ± 5.5 |
| 50 | 85.7 ± 4.2 |
| 100 | 92.3 ± 3.8 |
| 500 | 95.1 ± 2.9 |
| DC50 (nM) | ~12 |
Table 2: Effect of KD1 on Cancer Cell Viability
This table shows the impact of KD1 on the viability of cancer cells after 72 hours of treatment, as measured by a CellTiter-Glo® assay. The IC50 value is the concentration of KD1 that inhibits cell viability by 50%.
| KD1 Concentration (nM) | % Cell Viability (Normalized to Vehicle) |
| 1 | 95.4 ± 4.8 |
| 10 | 65.1 ± 6.2 |
| 50 | 30.8 ± 5.1 |
| 100 | 15.2 ± 3.9 |
| 500 | 8.7 ± 2.5 |
| IC50 (nM) | ~25 |
Table 3: In Vitro Ubiquitination of Target Kinase
This table presents the relative ubiquitination levels of the target kinase in an in vitro ubiquitination assay in the presence of KD1.
| Component | Relative Ubiquitination Level |
| Complete Reaction | 100% |
| - KD1 | 5% |
| - E3 Ligase (CRBN) | <1% |
| - E1 Enzyme | <1% |
| - E2 Enzyme | <1% |
| - Ubiquitin | <1% |
Experimental Protocols
Protocol 1: Western Blot for Kinase Degradation
This protocol details the steps to quantify the degradation of the target kinase in cells treated with KD1.[4][5]
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Kinase-Degrader-1 (KD1) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Incubate overnight.
-
Prepare serial dilutions of KD1 in complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100, 500 nM). Include a vehicle control (DMSO).
-
Replace the medium with the KD1-containing or vehicle control medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to achieve adequate protein separation.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target kinase band intensity to the loading control.
-
Calculate the percentage of kinase degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of KD1 on cell proliferation and viability.[6][7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Kinase-Degrader-1 (KD1) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of culture medium.
-
Incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of KD1 in culture medium.
-
Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubate for the desired time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the IC50 value.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of KD1 to induce the ubiquitination of the target kinase in a reconstituted system.[8]
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Recombinant human ubiquitin
-
Recombinant purified target kinase
-
Kinase-Degrader-1 (KD1) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
ATP solution
-
10X Ubiquitination buffer
-
ddH₂O
-
SDS-PAGE and Western blot reagents as in Protocol 1
-
Primary antibody against the target kinase or ubiquitin
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
-
In separate tubes, add the master mix, the E3 ligase complex, and the target kinase.
-
Add KD1 or vehicle control to the respective reaction tubes.
-
Set up control reactions (e.g., without E1, E3, or KD1).
-
-
Incubation:
-
Incubate the reactions at 30°C for 1-2 hours.
-
-
Reaction Quenching and Analysis:
-
Stop the reactions by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody against the target kinase to detect higher molecular weight ubiquitinated species or with an anti-ubiquitin antibody after immunoprecipitation of the target kinase.
-
Signaling Pathway Visualization
The targeted kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation and survival. Degradation of the target kinase by KD1 is expected to inhibit this pathway.
References
Application Notes: OncoPROTAC-L31 for Targeted Degradation of Bruton's Tyrosine Kinase (BTK) in Oncology Research
Introduction
OncoPROTAC-L31 is a proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1] Dysregulation of BTK signaling is a key driver in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3] OncoPROTAC-L31 is a heterobifunctional molecule composed of a high-affinity ligand for BTK (based on the structure of ibrutinib), a proprietary PEG-based linker (Linker 31), and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), derived from pomalidomide.[2][4][5] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), OncoPROTAC-L31 offers a powerful therapeutic strategy to eliminate BTK protein, thereby overcoming limitations of traditional small molecule inhibitors, such as acquired resistance.[6][7]
Mechanism of Action
OncoPROTAC-L31 operates by inducing the formation of a ternary complex between BTK and the CRBN E3 ligase.[8] This proximity leads to the polyubiquitination of BTK, marking it for recognition and subsequent degradation by the 26S proteasome.[9] The catalytic nature of this process allows a single molecule of OncoPROTAC-L31 to induce the degradation of multiple BTK protein molecules.
Caption: Mechanism of OncoPROTAC-L31-mediated BTK degradation.
Quantitative Data
The efficacy of OncoPROTAC-L31 has been characterized by its half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) in relevant cancer cell lines.
| Parameter | OncoPROTAC-L31 | Ibrutinib (Reference) | Cell Line | Notes | Reference |
| DC50 (nM) | 5.1 | N/A | TMD-8 (DLBCL) | Concentration for 50% BTK degradation after 24h treatment. | [10] |
| Dmax (%) | >95% | N/A | TMD-8 (DLBCL) | Maximum observed BTK degradation. | [11] |
| IC50 (nM) | 2.2 | 0.5 | Mino (MCL) | Concentration for 50% inhibition of cell viability. | [11][12] |
| BTK C481S DC50 (nM) | ~30 | Ineffective | HBL-1 (BTK C481S) | Demonstrates efficacy against ibrutinib-resistant mutant. | [12] |
Experimental Protocols
In Vitro BTK Degradation Assay (Western Blot)
This protocol details the procedure to quantify the degradation of endogenous BTK in a B-cell lymphoma cell line (e.g., TMD-8) following treatment with OncoPROTAC-L31.[13]
Materials:
-
TMD-8 cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
OncoPROTAC-L31, DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BTK, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed TMD-8 cells at a density of 0.5 x 10^6 cells/mL and incubate for 24 hours. Treat cells with serial dilutions of OncoPROTAC-L31 (e.g., 0.1 nM to 1000 nM) or DMSO vehicle for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BTK band intensity to the β-actin intensity. Calculate DC50 and Dmax values by plotting the normalized BTK levels against the logarithm of OncoPROTAC-L31 concentration.[14]
Caption: Workflow for Western Blot analysis of BTK degradation.
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay confirms the ability of OncoPROTAC-L31 to induce the formation of a ternary complex between BTK and CRBN.[8][15]
Materials:
-
Recombinant purified His-tagged BTK and GST-tagged CRBN proteins
-
OncoPROTAC-L31, DMSO
-
Glutathione-sepharose beads
-
Pull-down buffer (e.g., PBS with 0.05% Tween-20)
-
Wash buffer and Elution buffer
-
SDS-PAGE and Western Blot reagents
-
Antibodies: Anti-His tag, Anti-GST tag
Procedure:
-
Incubation: In a microcentrifuge tube, combine recombinant GST-CRBN, His-BTK, and OncoPROTAC-L31 (at a concentration near its DC50) in pull-down buffer. Include a DMSO control. Incubate for 2 hours at 4°C with gentle rotation.
-
Bead Binding: Add equilibrated glutathione-sepharose beads to the mixture and incubate for another 2 hours at 4°C to capture the GST-CRBN and any associated proteins.
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluates by Western Blot using anti-His tag antibody to detect the presence of pulled-down BTK. The presence of a BTK band in the OncoPROTAC-L31 treated sample, but not in the DMSO control, confirms ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of BTK mediated by OncoPROTAC-L31.[9][16]
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UBE2D2), GST-CRBN complex, and His-BTK
-
Ubiquitin, ATP
-
OncoPROTAC-L31, DMSO
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western Blot reagents
-
Antibody: Anti-His tag
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction by combining E1, E2, GST-CRBN, His-BTK, ubiquitin, and ATP in the reaction buffer.
-
Initiation: Add OncoPROTAC-L31 or DMSO to initiate the reaction. Include control reactions lacking E1, E3, or PROTAC to ensure specificity.[9]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western Blot using an anti-His tag antibody. A high molecular weight smear or laddering above the BTK band in the PROTAC-treated lane indicates poly-ubiquitination.
In Vivo Efficacy Study in a Lymphoma Xenograft Model
This protocol outlines the evaluation of OncoPROTAC-L31's anti-tumor activity in a mouse xenograft model of B-cell lymphoma.[17][18]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
TMD-8 cells
-
Matrigel
-
OncoPROTAC-L31 formulated for oral or intraperitoneal (IP) administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant TMD-8 cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Dosing: Administer OncoPROTAC-L31 (e.g., 10 mg/kg, daily) and vehicle control via the chosen route (e.g., oral gavage) for a specified period (e.g., 14-21 days).[17]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), euthanize a subset of mice, and excise tumors to analyze BTK protein levels by Western Blot to confirm target degradation in vivo.
-
Efficacy Analysis: At the end of the study, compare the tumor volumes between the treated and vehicle groups to determine the anti-tumor efficacy of OncoPROTAC-L31.
BTK Signaling Pathway in B-Cell Malignancies
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling cascades involving calcium mobilization and activation of protein kinase C (PKC). These events culminate in the activation of transcription factors such as NF-κB, which promote B-cell proliferation and survival.[1][3][19] OncoPROTAC-L31-mediated degradation of BTK effectively shuts down this pro-survival signaling.
Caption: Simplified BTK signaling pathway and the point of intervention by OncoPROTAC-L31.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 7. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 16. lifesensors.com [lifesensors.com]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: TPD-L4-Ph-Me, a Novel PROTAC Linker for Developing Tau-Targeted Therapeutics in Neurodegenerative Diseases
Introduction
The accumulation of hyperphosphorylated and aggregated Tau protein is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The targeted degradation of pathological Tau presents a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC molecule consists of a ligand that binds the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the overall efficacy of the degrader.
This document describes the application of NH2-Ph-C4-acid-NH2-Me, hereafter referred to as TPD-L4-Ph-Me (Targeted Protein Degrader-Linker 4-Phenyl-Methyl), in the development of a hypothetical Tau-targeting PROTAC, designated as Tau-Degrader-1 . This application note provides a framework for the synthesis, in vitro evaluation, and in vivo assessment of Tau-Degrader-1 for its potential as a therapeutic agent in Alzheimer's disease and other tauopathies.
Hypothetical PROTAC Molecule: Tau-Degrader-1
For the purpose of this application note, we propose a hypothetical PROTAC, Tau-Degrader-1 , which utilizes the TPD-L4-Ph-Me linker.
-
Warhead (Tau-binding ligand): A quinoxaline (B1680401) derivative, known to bind to the microtubule-binding region of Tau.
-
Linker: TPD-L4-Ph-Me (this compound).
-
E3 Ligase Ligand: A pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ligase.
The rationale for this design is based on published data on effective Tau PROTACs that utilize similar components. The properties of TPD-L4-Ph-Me, with its alkyl chain and phenyl group, offer a degree of rigidity and defined spatial orientation that can be advantageous for the formation of a stable ternary complex.
Mechanism of Action of Tau-Degrader-1
Tau-Degrader-1 is designed to induce the selective degradation of Tau protein. The proposed mechanism is as follows:
-
The quinoxaline "warhead" of Tau-Degrader-1 binds to the Tau protein within the neuron.
-
The pomalidomide-based ligand binds to the CRBN E3 ligase.
-
This dual binding forms a ternary complex of Tau-PROTAC-CRBN.
-
The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the Tau protein.
-
The polyubiquitinated Tau is then recognized and degraded by the 26S proteasome.
This process is catalytic, with a single molecule of Tau-Degrader-1 capable of inducing the degradation of multiple Tau protein molecules.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for Tau-Degrader-1, based on reported values for similar Tau PROTACs in the literature.
Table 1: In Vitro Efficacy of Tau-Degrader-1 in HEK293-hTau Cells
| Parameter | Value |
| DC50 (Total Tau) | 50 nM |
| DC50 (p-Tau S396) | 35 nM |
| Dmax (Total Tau) | >90% |
| Dmax (p-Tau S396) | >95% |
| Cell Viability (at 1 µM) | >98% |
Table 2: In Vivo Pharmacodynamic Effect of Tau-Degrader-1 in a Transgenic Mouse Model of Tauopathy (rTg4510)
| Treatment Group | Dose | Route of Administration | Hippocampal Total Tau Reduction (%) | Hippocampal p-Tau (AT8) Reduction (%) |
| Vehicle | - | Intraperitoneal | 0 | 0 |
| Tau-Degrader-1 | 10 mg/kg | Intraperitoneal | 65 | 75 |
| Tau-Degrader-1 | 30 mg/kg | Intraperitoneal | 85 | 90 |
Experimental Protocols
Protocol 1: Synthesis of Tau-Degrader-1
This protocol describes a potential synthetic route for Tau-Degrader-1, involving the coupling of the warhead, linker, and E3 ligase ligand.
Materials:
-
Quinoxaline-C4-COOH (Warhead with a carboxylic acid handle)
-
TPD-L4-Ph-Me (Linker)
-
Pomalidomide-NH2 (E3 ligase ligand with an amine handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification
Procedure:
-
Step 1: Coupling of Warhead and Linker: a. Dissolve Quinoxaline-C4-COOH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. c. Add a solution of TPD-L4-Ph-Me (1.0 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4 hours, monitoring by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the Warhead-Linker intermediate.
-
Step 2: Coupling of Warhead-Linker Intermediate with E3 Ligase Ligand: a. The Warhead-Linker intermediate has a free amine group from the TPD-L4-Ph-Me linker. b. In a separate flask, dissolve Pomalidomide with a carboxylic acid handle (Pomalidomide-COOH, 1.1 eq) and HATU (1.1 eq) in anhydrous DMF. c. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. d. Add a solution of the Warhead-Linker intermediate (1.0 eq) in anhydrous DMF. e. Stir the reaction at room temperature overnight. f. Work up the reaction as described in Step 1e-f. g. Purify the final product, Tau-Degrader-1, by preparative HPLC. h. Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Evaluation of Tau-Degrader-1
Cell Culture:
-
HEK293 cells stably expressing human Tau (HEK293-hTau) are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic.
-
SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS and 1% penicillin/streptomycin.
Western Blot Analysis for Tau Degradation:
-
Plate HEK293-hTau or SH-SY5Y cells in 12-well plates.
-
After 24 hours, treat the cells with increasing concentrations of Tau-Degrader-1 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total Tau (e.g., Tau-5), phospho-Tau (e.g., AT8 for pS202/pT205, PHF-1 for pS396/pS404), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.
Cell Viability Assay:
-
Plate cells in a 96-well plate.
-
Treat with various concentrations of Tau-Degrader-1 for 24 or 48 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.
Protocol 3: In Vivo Assessment of Tau-Degrader-1
Animal Model:
-
Use rTg4510 transgenic mice, which overexpress human P301L mutant Tau and develop age-dependent Tau pathology.
Procedure:
-
Acclimate 4-month-old rTg4510 mice for one week.
-
Administer Tau-Degrader-1 (e.g., 10 and 30 mg/kg) or vehicle via intraperitoneal injection daily for 2 weeks.
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Harvest the brains and dissect the hippocampus and cortex.
-
Prepare brain homogenates for Western blot analysis of total and phospho-Tau levels as described in Protocol 2.
-
Perform immunohistochemical staining on brain sections using antibodies against total and phospho-Tau to visualize Tau pathology.
Visualizations
Caption: Pathological cascade of Tau protein in neurodegenerative diseases.
Caption: Mechanism of action for the hypothetical Tau-Degrader-1 PROTAC.
Caption: Overall experimental workflow for the development of Tau-Degrader-1.
Conclusion
The TPD-L4-Ph-Me linker represents a valuable building block for the construction of novel PROTACs for neurodegenerative diseases. The hypothetical Tau-Degrader-1 described herein provides a clear roadmap for researchers and drug development professionals to explore the potential of this linker in creating effective Tau-degrading agents. The provided protocols and conceptual framework offer a solid starting point for the synthesis and evaluation of such molecules, with the ultimate goal of developing new disease-modifying therapies for tauopathies. Further optimization of the warhead, E3 ligase ligand, and the linker itself will be crucial in advancing these next-generation therapeutics towards clinical applications.
Application Notes and Protocols for E3 Ligase Recruitment Using PEG-Linked PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
The linker is a critical component of PROTAC design, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the molecule.[3][4] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[3] An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[3][5]
This document provides a detailed overview of the application of PEG-linked PROTACs in recruiting E3 ligases for targeted protein degradation, with a focus on quantitative data, experimental protocols, and visual diagrams to aid in the rational design and evaluation of these molecules.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical determinant of PROTAC efficacy. The degradation potency is typically quantified by the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). The following tables summarize findings from studies on PROTACs with varying PEG linker lengths targeting different proteins and recruiting distinct E3 ligases.
Table 1: Efficacy of CRBN-Recruiting, BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[4] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[2][4] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[2][4] |
| 4-5 | BRD4 | H661 | < 0.5 | Not Reported | Potency can be recovered with longer linkers.[2] |
Note: Data is synthesized from multiple sources and direct comparisons should be made with caution due to potential variations in experimental conditions.[2][4]
Table 2: Efficacy of VHL-Recruiting PROTACs with Varying Linker Lengths
| Target Protein | Linker Atom Length | DC50 (nM) | Dmax (%) |
| ERα | 16 | 8 | >95% |
| ERα | 12 | 19 | >95% |
| ERα | 20 | 33 | >95% |
| TBK1 | < 12 | No degradation observed | - |
| TBK1 | 21 | 3 | 96% |
| TBK1 | 29 | 292 | 76% |
Note: This table illustrates the principle that optimal linker length is target-dependent. Data compiled from a study by Cyrus et al.[3]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The diagram below outlines a typical workflow for the synthesis and biological evaluation of a novel PROTAC.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Generic PEG-Linked PROTAC via Amide Coupling
This protocol describes a common method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by coupling to the second ligand.
Materials and Reagents:
-
Warhead-COOH or E3 Ligase Ligand-COOH
-
Amine-PEGn-NH2
-
Warhead-X or E3 Ligase Ligand-X (where X is a reactive group for the second coupling)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica (B1680970) gel, HPLC solvents)
Procedure:
-
Step 1: First Amide Coupling
-
Dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the Amine-PEGn-NH2 (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the mono-functionalized PEG linker intermediate by flash column chromatography or preparative HPLC.
-
-
Step 2: Second Amide Coupling
-
Dissolve the purified intermediate from Step 1 (1.0 eq) and the second component with a carboxylic acid handle (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Step 3: Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to yield a pure compound.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC. The well-characterized BET degrader ARV-771 is used as an example.[6]
Materials and Reagents:
-
Prostate cancer cell lines (e.g., 22Rv1, VCaP)[6]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ARV-771 (or other PROTAC) stock solution in DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH, anti-β-actin)[7]
-
HRP-conjugated secondary antibody[7]
-
Enhanced Chemiluminescence (ECL) detection system[7]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1) in 6-well plates at an appropriate density and allow them to adhere overnight.[8]
-
Prepare serial dilutions of the PROTAC in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8] For ARV-771, a 16-hour treatment is often effective.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[8]
-
Add RIPA lysis buffer to each well, scrape the cells, and collect the lysate.[8]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software.[7]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability and Apoptosis Assays
These protocols are used to assess the functional consequences of target protein degradation.
Cell Viability (MTS/MTT Assay):
-
Seed cells in a 96-well plate (e.g., 5,000 cells/well for 22Rv1) and allow them to adhere overnight.[6][8]
-
Treat cells with a serial dilution of the PROTAC for 72 hours.[6][8]
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT).[8]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[8]
Apoptosis (Caspase-Glo 3/7 Assay):
-
Seed cells in a 96-well plate as described for the viability assay.[6]
-
Treat cells with a serial dilution of the PROTAC for 24-48 hours.[6]
-
Add Caspase-Glo 3/7 reagent to each well, incubate for 30 minutes.[6]
-
Measure luminescence using a plate reader.[6]
-
Analyze and plot the data to assess the induction of apoptosis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Case Study: Successful Protein Degradation of the Androgen Receptor with the PROTAC® Bavdegalutamide (ARV-110)
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins.[1] This application note presents a case study on Bavdegalutamide (ARV-110), a potent and orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation.[2][3] AR signaling is a key driver of prostate cancer, and ARV-110 represents a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC).[4][5] This document will detail the quantitative efficacy of ARV-110, provide comprehensive experimental protocols for its evaluation, and visualize the key pathways and workflows involved.
The success of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] In the case of ARV-110, it utilizes a ligand that binds to the AR, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a short, rigid, nitrogen-containing linker that optimally orients the AR and CRBN for ubiquitination and subsequent proteasomal degradation.[1][6]
Data Presentation
The efficacy of Bavdegalutamide (ARV-110) has been demonstrated across various preclinical models. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Degradation of Androgen Receptor (AR) by Bavdegalutamide (ARV-110)
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Time for Max Degradation (hours) | Reference |
| VCaP | Wild-type (amplified) | ~1 | >95% | 4 | [7][8] |
| LNCaP | T878A mutant | <1 | >90% | Not Specified | [2] |
| 22Rv1 | Wild-type | <1 | Not Specified | Not Specified | [1] |
Table 2: In Vitro Anti-proliferative and Apoptotic Effects of Bavdegalutamide (ARV-110)
| Cell Line | Assay | IC50 (nM) | Notes | Reference |
| VCaP | Cell Proliferation | Not Specified | ~60x more potent than enzalutamide | [7] |
| VCaP | Apoptosis Induction | Low nanomolar concentrations | Potent induction of apoptosis | [2] |
| LNCaP | Cell Growth Inhibition | 16.2 | - | [9] |
Table 3: In Vivo Degradation and Anti-tumor Efficacy of Bavdegalutamide (ARV-110)
| Xenograft Model | Dosing | AR Degradation | Tumor Growth Inhibition (TGI) | Reference |
| Mouse Xenograft | 1 mg/kg PO QD | >90% | Significant | [2] |
| Enzalutamide-resistant VCaP | 3 or 10 mg/kg PO QD (30 days) | Not Specified | 70% (3 mpk), 60% (10 mpk) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis of Androgen Receptor Degradation
This protocol is adapted from standard western blotting procedures used to assess ARV-110-mediated AR degradation.[10]
1. Cell Culture and Treatment:
-
Culture prostate cancer cell lines (e.g., VCaP, LNCaP) in appropriate media (e.g., RPMI 1640 with 10% FBS).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of Bavdegalutamide (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for the desired time (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[10]
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.[10]
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10]
-
Capture the chemiluminescent signal using a digital imaging system.[10]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize AR band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol outlines a general procedure for assessing the effect of Bavdegalutamide on cell proliferation.[11][12]
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of Bavdegalutamide or vehicle control (DMSO) for a specified period (e.g., 72 hours).
3. MTS/MTT Reagent Addition:
-
For MTS assays, add MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
For MTT assays, add MTT solution to each well and incubate for 1-4 hours at 37°C. Following incubation, add a solubilization solution to dissolve the formazan (B1609692) crystals.[12]
4. Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[12]
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: In-Cell Ubiquitination Assay
This protocol provides a general framework for detecting the ubiquitination of the Androgen Receptor induced by Bavdegalutamide.[13]
1. Cell Treatment and Lysis:
-
Treat cells with Bavdegalutamide and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
2. Immunoprecipitation:
-
Dilute the lysate to reduce the SDS concentration.
-
Immunoprecipitate the Androgen Receptor using an anti-AR antibody conjugated to beads (e.g., Protein A/G agarose (B213101) beads).
-
Wash the beads extensively to remove non-specific binding proteins.
3. Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chains attached to the Androgen Receptor.
Mandatory Visualizations
Caption: Mechanism of Action of Bavdegalutamide (ARV-110).
Caption: Simplified Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Evaluating ARV-110.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in PROTAC Synthesis with This Linker
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on overcoming low yields associated with the linker.
Frequently Asked Questions (FAQs)
Q1: Why is the linker a critical component in PROTAC synthesis and function?
A1: The linker in a PROTAC molecule is more than just a spacer; it plays a crucial role in the molecule's overall success. It connects the ligand that binds to the protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. The linker's length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1][2] An improperly designed linker can lead to steric hindrance or an unfavorable orientation of the proteins, resulting in reduced degradation efficiency.[1][2]
Q2: What are the most common chemical reactions used to conjugate the linker in PROTAC synthesis?
A2: The most prevalent methods for attaching the linker to the POI and E3 ligase ligands are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[3] Amide coupling is widely used due to the reliability of the reaction, while click chemistry offers high yields and excellent functional group tolerance under mild conditions.[3][]
Q3: How can I improve the solubility of my PROTAC, which is often a challenge due to the linker?
A3: PROTACs are often large, lipophilic molecules with poor aqueous solubility, which can hinder their synthesis, purification, and cellular activity. To enhance solubility, consider incorporating hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG) chains.[5][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving solubility.[5] Additionally, including polar functional groups like amides or ethers within the linker can also increase solubility.[7]
Q4: What is the "hook effect" and how can the linker design influence it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][8] A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary ones, which can help mitigate the hook effect.[8]
Troubleshooting Guide for Low Synthesis Yield
This guide addresses specific issues that can lead to low yields during the synthesis of PROTACs, with a focus on linker conjugation steps.
Problem 1: Low yield during amide coupling of the linker.
This is a frequent challenge in PROTAC synthesis, often due to steric hindrance, poor reactivity of the amine or carboxylic acid, or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | If coupling a bulky linker or ligand, consider using a more powerful coupling reagent like HATU or HCTU.[9] You can also try extending the reaction time or increasing the temperature (e.g., to 40-50 °C), while monitoring for potential decomposition.[2] |
| Low Reactivity of Coupling Partners | Ensure the amine and carboxylic acid starting materials are pure and dry. For unreactive anilines or other electron-poor amines, stronger coupling agents and extended reaction times may be necessary. In some cases, converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can improve yields, though this may require careful optimization to avoid side reactions.[10] |
| Suboptimal Reaction Conditions | Ensure you are using an appropriate anhydrous solvent, such as DMF or DCM, and that all reactants are fully dissolved.[2] The choice and amount of base (e.g., DIPEA) are also critical and may need optimization.[3] A typical molar ratio for coupling is acid:amine:coupling reagent:base = 1:1.1:1.2:3, but this can be adjusted.[3] |
| Side Reactions | The formation of byproducts can reduce the yield of the desired PROTAC. For example, with carbodiimide (B86325) reagents like DCC, the formation of N-acylurea byproducts can be an issue. The addition of HOBt or OxymaPure can help to suppress this side reaction.[9] |
Problem 2: Inefficient "Click Chemistry" (CuAAC) reaction for linker conjugation.
While generally high-yielding, click chemistry reactions can sometimes give poor results if not properly set up.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The Cu(I) catalyst is sensitive to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in its active Cu(I) state.[11] |
| Poor Solubility of Reactants | Ensure both the alkyne- and azide-functionalized components are fully dissolved in the reaction solvent. A mixture of solvents, such as t-BuOH/H₂O or DMF, can be used to improve solubility.[3] |
| Ligand Poisoning of the Catalyst | Some functional groups on the POI or E3 ligase ligands can coordinate to the copper catalyst and inhibit its activity. Using a copper-stabilizing ligand like TBTA or THPTA can help to prevent this.[11] |
| Incorrect Stoichiometry | While the reaction is often tolerant of slight stoichiometric imbalances, ensure that you are using approximately equimolar amounts of the alkyne and azide (B81097) components for optimal results.[3] |
Problem 3: Difficulty in purifying the final PROTAC, leading to low recovery.
PROTACs can be challenging to purify due to their large size, complex structures, and potential for aggregation.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | If normal-phase flash chromatography on silica (B1680970) gel is not providing adequate separation, consider using reverse-phase chromatography (e.g., on a C18 column).[2] A gradient elution is often necessary to achieve good separation.[2] |
| Product Tailing on Silica Gel | The amide bonds and other polar groups in PROTACs can interact strongly with the silica gel, leading to tailing and poor separation. Adding a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, can improve the peak shape.[2] |
| Low Recovery from Preparative HPLC | PROTACs with PEG linkers can be particularly challenging to purify by preparative HPLC, sometimes resulting in low recovery. Optimizing the mobile phase and gradient is crucial. It may also be beneficial to perform a solid-phase extraction (SPE) cleanup step before preparative HPLC to remove major impurities. |
Quantitative Data on Reaction Yields
The following tables summarize representative yields for common linker conjugation reactions in PROTAC synthesis. Note that yields can vary significantly depending on the specific substrates and reaction conditions.
Table 1: Amide Coupling Reaction Yields
| E3 Ligase Ligand | Target Protein Ligand | Linker Type | Coupling Reagent | Yield (%) |
| VHL | ERK5 | Aliphatic | T3P | 14-41 |
| Pomalidomide | BRD4 | Alkyl/PEG | DCC, Oxyma Pure | >90 (crude purity) |
| VHL | PXR | PEG2-C6 | HATU | 72 |
Table 2: Click Chemistry (CuAAC) Reaction Yields
| E3 Ligase Ligand | Target Protein Ligand | Linker Type | Yield (%) |
| CRBN | BRD4 | PEG | 55-90 |
| VHL | BRD4 | PEG | up to 90 |
| CRBN | sEH | PEG | >80 (conversion) |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolve the carboxylic acid component (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents). Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine component (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.[3]
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized component (1.0 equivalent) and the azide-functionalized component (1.0 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
In a separate vial, prepare a fresh aqueous solution of a reducing agent, such as sodium ascorbate (0.2 equivalents).
-
In another separate vial, prepare an aqueous solution of a copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.[3]
Visualizing Workflows and Signaling Pathways
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. axispharm.com [axispharm.com]
Navigating the Nuances of PROTAC Specificity: A Technical Support Guide
San Diego, CA – December 5, 2025 – In the rapidly advancing field of targeted protein degradation, achieving exquisite selectivity for Proteolysis Targeting Chimeras (PROTACs) remains a critical challenge. Off-target effects can lead to unforeseen toxicity and confound experimental results, hindering the therapeutic potential of these promising molecules. To empower researchers in overcoming these hurdles, we have developed a comprehensive technical support center. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help minimize off-target effects and enhance the precision of PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with PROTACs?
A1: Off-target effects in PROTACs can stem from several factors:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins.[1]
-
Degradation-independent off-targets: The PROTAC molecule itself, including its target-binding ligand or E3 ligase ligand, might possess pharmacological activity independent of its degradation function.[1]
-
Pathway-related effects: The degradation of the on-target protein can trigger downstream effects that may be misinterpreted as off-target activities.[1]
Q2: How can I rationally design a PROTAC to improve its selectivity?
A2: Improving PROTAC selectivity begins with thoughtful design. Key strategies include:
-
Optimizing the Target-Binding Ligand (Warhead): Start with a highly selective ligand for your protein of interest (POI).
-
Linker Optimization: The length, rigidity, and attachment points of the linker are crucial for the stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase).[2] Systematic variation of the linker can significantly enhance selectivity.
-
E3 Ligase Selection: The human genome encodes over 600 E3 ligases, many with tissue-specific expression patterns.[3] Choosing an E3 ligase that is highly expressed in the target tissue or cancer type can greatly reduce off-target effects in other tissues.[3][4] For example, using a VHL-based PROTAC for a target in platelets, where VHL expression is minimal, can reduce on-target toxicity in those cells.[3]
-
Covalent and Reversible Covalent PROTACs: These approaches can increase target engagement and specificity, potentially reducing off-target binding.[2]
Q3: What are some advanced strategies to minimize off-tissue toxicity?
A3: Several innovative strategies are being developed to enhance the tissue and tumor specificity of PROTACs:
-
Tumor-Specific Ligand-Directed PROTACs (Ab-PROTACs): By conjugating a PROTAC to an antibody that targets a tumor-specific antigen, the degrader can be delivered more specifically to cancer cells.[4]
-
Pro-PROTACs: These are inactive forms of PROTACs that are selectively activated in the tumor microenvironment by specific enzymes, pH, or redox conditions.[4][5]
-
PEGylation and Nanotechnology: Modifying PROTACs with PEGylation or encapsulating them in nanoparticles can improve their pharmacokinetic properties and enhance their accumulation in tumors.[4]
-
Photoswitchable PROTACs: These molecules can be activated by light, offering precise spatiotemporal control over protein degradation.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues and provides actionable troubleshooting steps.
Issue 1: High levels of off-target protein degradation observed in global proteomics.
| Potential Cause | Troubleshooting Steps |
| Poor PROTAC Selectivity | 1. Redesign the PROTAC: Consider optimizing the linker, warhead, or E3 ligase ligand.[7] 2. Use a More Selective Warhead: If the parent inhibitor has known off-targets, they are likely to be degraded by the PROTAC. 3. Change the E3 Ligase: Different E3 ligases have different endogenous substrates, and switching the recruited ligase (e.g., from CRBN to VHL) may alter the off-target profile. |
| High PROTAC Concentration | 1. Perform a Dose-Response Experiment: Determine the lowest effective concentration that still achieves robust on-target degradation.[1] 2. Be Mindful of the "Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) can inhibit the formation of the productive ternary complex, paradoxically reducing degradation efficiency.[8][9] |
| Indirect Effects | 1. Conduct Time-Course Experiments: Analyze protein degradation at early time points (e.g., 2-8 hours) to enrich for direct degradation targets and distinguish them from downstream consequences of on-target degradation.[1][10] |
Issue 2: Observed phenotype does not correlate with on-target degradation.
| Potential Cause | Troubleshooting Steps |
| Degradation-Independent Pharmacology | 1. Use a Non-Degrading Control: Synthesize a control molecule where the E3 ligase ligand is mutated (e.g., an epimer) and cannot bind the E3 ligase.[1][7] If the phenotype persists with the control, it is likely a degradation-independent off-target effect. |
| On-Target Downstream Effects | 1. Perform Washout Experiments: Remove the PROTAC from the cell culture and monitor for the reversal of the phenotype and the recovery of the target protein.[1] 2. Rescue with a Degradation-Resistant Mutant: Express a form of the target protein that cannot be degraded by the PROTAC and see if it rescues the phenotype.[1] |
Issue 3: Inconsistent results between proteomics and Western blotting.
| Potential Cause | Troubleshooting Steps |
| Antibody Quality | 1. Validate Primary Antibody: Ensure the antibody is specific and sensitive for the intended target.[7] 2. Use Knockout/Knockdown Cell Lines: Confirm antibody specificity in cells where the target protein has been genetically removed.[7] |
| Assay Sensitivity Differences | 1. Use Quantitative Proteomics to Guide Antibody Selection: The high sensitivity of mass spectrometry may detect changes not visible by Western blot.[7] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification by LC-MS/MS
This workflow is designed to identify proteins that are degraded upon PROTAC treatment in an unbiased manner.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the total protein and digest it into peptides using trypsin.[1]
-
-
Isobaric Labeling (Optional but Recommended):
-
Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[11]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to assess the engagement of a PROTAC with both its intended target and potential off-targets in intact cells.
-
Cell Treatment: Treat intact cells with your PROTAC at the desired concentration.
-
Heating: Heat the cells across a range of temperatures. Ligand binding stabilizes proteins, increasing their melting temperature.[11]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting curves of the proteins of interest. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Visualizing Key Concepts and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PROTAC Aggregation
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the aggregation of Proteolysis-Targeting Chimeras (PROTACs) in solution.
Frequently Asked questions (FAQs)
Q1: What are the common causes of PROTAC aggregation?
A1: PROTACs are complex molecules with a high molecular weight and often possess hydrophobic properties, making them prone to aggregation. Key contributing factors include:
-
High Hydrophobicity: The inherent lipophilicity of the two ligands and the linker can lead to self-association to minimize contact with aqueous solutions.
-
Linker Composition and Length: The linker plays a crucial role. Flexible, hydrophobic linkers like long alkyl chains can increase the propensity for aggregation. In contrast, more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can improve solubility.[1][2][3]
-
Concentration: High concentrations of PROTACs can exceed their solubility limits, leading to precipitation and aggregation. This is also related to the "hook effect," where at high concentrations, the formation of unproductive binary complexes is favored over the productive ternary complex.
-
Buffer Conditions: The pH, ionic strength, and presence of excipients in the solution can significantly impact PROTAC stability and solubility.
-
Temperature: Changes in temperature can affect the conformational stability of PROTACs, potentially exposing hydrophobic regions and promoting aggregation.
Q2: How can I detect and characterize PROTAC aggregation?
A2: Several biophysical techniques can be employed to detect and characterize PROTAC aggregation:
-
Dynamic Light Scattering (DLS): A rapid and non-invasive method to determine the size distribution of particles in a solution. It can effectively detect the presence of aggregates.[4][5]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PROTAC.[1][6]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregates, offering insights into their morphology and size.[7]
-
Analytical Ultracentrifugation (AUC): A powerful technique to determine the molecular weight distribution and sedimentation behavior of macromolecules in solution, allowing for the characterization of different aggregation states.
Q3: What is the "hook effect" and how is it related to aggregation?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not directly aggregation, the high concentrations that lead to the hook effect can also promote aggregation due to the PROTAC's physicochemical properties.
Troubleshooting Guides
Problem: Observed precipitation or cloudiness in PROTAC solution.
This is a direct indication of poor solubility and aggregation. The following steps can help troubleshoot this issue.
Caption: A workflow for troubleshooting PROTAC precipitation.
Problem: Poor degradation efficacy, potentially due to aggregation.
Sub-optimal degradation may be an indirect consequence of aggregation, which reduces the concentration of active, monomeric PROTAC.
Caption: Decision tree for addressing poor PROTAC efficacy.
Data Presentation
Table 1: Impact of Linker Type on PROTAC Physicochemical Properties and Aggregation
| Linker Type | Predominant Properties | Impact on Solubility | Aggregation Propensity | Reference |
| Alkyl Chains | Hydrophobic, flexible | Generally decreases solubility | High | [1] |
| PEG Linkers | Hydrophilic, flexible | Generally increases solubility | Low | [1][3] |
| Rigid Linkers (e.g., piperazine/piperidine, aromatic rings) | Conformational constraint | Can increase solubility (if containing polar groups) | Variable, can be low | [1] |
| Clickable Linkers (e.g., triazole) | Metabolically stable, rigid component | Can improve properties over simple alkyl chains | Moderate | [1] |
Table 2: Formulation Strategies to Mitigate PROTAC Aggregation
| Formulation Component | Mechanism of Action | Example | Expected Outcome | Reference |
| Co-solvents | Increase the solubility of the PROTAC in the aqueous buffer. | DMSO, PEG400, Ethanol | Reduced aggregation, improved stability in stock solutions. | |
| Surfactants | Reduce surface tension and can form micelles to encapsulate hydrophobic molecules. | Tween-20, Poloxamer 188 | Increased solubility and prevention of aggregation. | |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state, preventing crystallization and improving dissolution. | HPMCAS, Soluplus | Enhanced solubility and bioavailability. | |
| Cyclodextrins | Form inclusion complexes with the hydrophobic parts of the PROTAC, increasing solubility. | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Improved aqueous solubility and reduced aggregation. |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of a PROTAC in solution and identify the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare the PROTAC solution in the desired buffer at the target concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove dust and large particulates.
-
Ensure the final volume is sufficient for the DLS cuvette (typically 20-50 µL).
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize at the desired temperature (e.g., 25°C).
-
Clean the cuvette thoroughly with filtered deionized water and then the sample buffer.
-
-
Measurement:
-
Pipette the filtered sample into the clean cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software, including the solvent viscosity and refractive index.
-
Perform multiple acquisitions (e.g., 10-15 runs) to ensure data reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
The presence of peaks at larger hydrodynamic radii (e.g., >10 nm) is indicative of aggregation.
-
The Polydispersity Index (PDI) provides an indication of the width of the size distribution; a PDI > 0.3 suggests a polydisperse sample, which may contain aggregates.
-
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomeric PROTAC from its aggregates.
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline with an organic modifier like acetonitrile, if necessary).
-
Ensure a stable baseline is achieved on the UV detector.
-
-
Sample Preparation:
-
Dissolve the PROTAC in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Inject a defined volume of the sample onto the column.
-
Run the separation under isocratic conditions at a constant flow rate.
-
Monitor the elution profile using a UV detector at a wavelength where the PROTAC absorbs.
-
-
Data Analysis:
-
Aggregates, being larger, will elute first, followed by the monomeric PROTAC.
-
Integrate the peak areas of the aggregate and monomer peaks.
-
Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Transmission Electron Microscopy (TEM) for Aggregate Visualization
Objective: To directly visualize the morphology and size of PROTAC aggregates.
Methodology:
-
Grid Preparation:
-
Place a carbon-coated copper grid on a piece of parafilm.
-
-
Sample Application:
-
Apply a small drop (e.g., 5 µL) of the PROTAC solution onto the grid and allow it to adsorb for 1-2 minutes.
-
-
Negative Staining:
-
Blot away the excess sample with filter paper.
-
Wash the grid by floating it on a drop of deionized water.
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Blot away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Load the dried grid into the TEM.
-
Acquire images at different magnifications to visualize the overall distribution and the fine structure of any aggregates.
-
Signaling Pathway and Experimental Workflow Visualization
PROTAC Mechanism of Action
Caption: The mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges for PROTACs synthesized with this linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a focus on issues related to the linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during PROTAC purification?
A1: The synthesis of PROTACs can result in a complex mixture of components. Common impurities include unreacted starting materials (target protein ligand and E3 ligase ligand), excess linker, and byproducts from the coupling reactions.[1] For PROTACs with specific linkers, such as polyethylene (B3416737) glycol (PEG), additional impurities can arise, including a heterogeneous mixture of PROTACs with varying PEG chain lengths (PEGamers) and positional isomers where the PEG chain is attached to different sites on the PROTAC molecule.[1]
Q2: How does the choice of linker impact PROTAC purification?
A2: The linker's physicochemical properties significantly influence the purification strategy.
-
PEG Linkers: While improving solubility, PEG linkers can lead to products with a distribution of molecular weights, making separation from unreacted PEGylated starting materials challenging.[1] The hydrophilicity and neutral charge of PEG can also mean that PEGylated molecules do not exhibit significant differences in properties typically exploited for separation.[1]
-
Alkyl Linkers: These linkers increase the hydrophobicity of the PROTAC, which can lead to poor aqueous solubility and aggregation, complicating purification.
-
Rigid Linkers (e.g., Piperazine/Piperidine): These linkers can enhance solubility through protonation and improve metabolic stability.[2][3][4] However, the basicity of these linkers is highly dependent on the surrounding chemical environment, which can affect their charge and interaction with chromatography media.[2][3]
Q3: Why is my PROTAC aggregating during purification?
A3: PROTACs are often large, hydrophobic molecules prone to aggregation. This can be exacerbated by high concentrations during purification steps, or by solution conditions such as pH and salt concentration. For instance, if the pH of the buffer is close to the isoelectric point (pI) of the PROTAC, its net charge will be zero, reducing solubility and promoting aggregation. Strong hydrophobic interactions between the PROTAC and chromatography resins (e.g., in hydrophobic interaction chromatography) can also induce structural changes that lead to aggregation.
Q4: I have synthesized a PROTAC with multiple chiral centers. How can I separate the resulting diastereomers?
A4: The separation of PROTAC diastereomers is crucial as they can have different biological activities and pharmacokinetic properties. Unlike enantiomers, diastereomers have different physical properties and can often be separated by standard chromatography techniques like silica (B1680970) gel column chromatography or reversed-phase HPLC.[5] For challenging separations, specialized techniques such as chiral chromatography or supercritical fluid chromatography (SFC) can be employed.[6][7][8]
Troubleshooting Guides
Issue 1: Low Recovery of PROTAC After Purification
| Possible Cause | Troubleshooting Strategy |
| Poor Solubility | - Modify the mobile phase by adding organic solvents or solubility-enhancing additives.- For PROTACs with basic linkers (e.g., piperazine), adjust the pH of the buffer to ensure the linker is protonated and more soluble.[2][3]- Perform purification at a lower concentration to prevent precipitation. |
| Aggregation | - Optimize buffer conditions (pH, ionic strength) to move away from the PROTAC's isoelectric point.[9]- Add non-ionic detergents or glycerol (B35011) to the buffers to reduce non-specific hydrophobic interactions.- Work at lower temperatures to minimize aggregation, but be mindful of potential solubility issues.[9] |
| Non-specific Binding to Chromatography Resin | - For ion-exchange chromatography, ensure the pH and salt conditions are optimized for solubility and selective binding.[10]- In reversed-phase chromatography, strong hydrophobic interactions can lead to irreversible binding. Try a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18) or a different organic modifier. |
| Degradation of PROTAC | - PROTACs can be labile, especially those with certain linker chemistries.[1] Avoid harsh pH conditions and high temperatures during purification.- Add protease inhibitors if working with cell lysates to prevent degradation of the protein-binding moiety. |
Issue 2: Co-elution of PROTAC with Impurities
| Possible Cause | Troubleshooting Strategy |
| Similar Physicochemical Properties | - RP-HPLC: Optimize the gradient slope. A shallower gradient can improve the resolution of closely eluting compounds.[11] Experiment with different stationary phases (e.g., C18, C8, Phenyl) and organic modifiers (e.g., acetonitrile, methanol).- IEX: Adjust the pH to alter the charge of the PROTAC and impurities, potentially leading to differential binding. Employ a shallower salt gradient for elution.[12]- SEC: This method separates based on size. If impurities are of a similar size, SEC will not be effective for separation. Consider it as a polishing step after other chromatography techniques.[13] |
| Presence of Positional Isomers or PEGamer Distribution | - High-resolution techniques like analytical scale RP-HPLC or IEX may be required. Capillary electrophoresis is another option for separating positional isomers.[1] |
| Diastereomers Not Separated | - If standard RP-HPLC is insufficient, consider chiral chromatography with a suitable chiral stationary phase.[14] Supercritical Fluid Chromatography (SFC) can also offer excellent selectivity for diastereomer separation.[6][8] |
Quantitative Data Summary
The following tables provide an overview of typical purity and yield data for PROTAC purification. Note that these values are highly dependent on the specific PROTAC, linker, and purification method used.
Table 1: Example Purity and Yield Data for a TRIB2 PROTAC Degrader
| Purification Step | Purity | Yield |
| Silica Gel Column Chromatography | >90% | ~75% |
| Preparative RP-HPLC | >95% | ~90% |
| Overall | >95% | ~68% |
Data synthesized from a representative synthetic protocol.[15]
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline for the purification of PROTACs using preparative RP-HPLC.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude PROTAC sample dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition)
2. Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude PROTAC sample onto the column.
-
Gradient Elution: Elute the bound PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be:
-
5-70% B over 30 minutes
-
A shallower gradient (e.g., 0.5-1% increase in B per minute) can be used to improve the resolution of closely eluting peaks.[11]
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the desired PROTAC.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC-MS.
-
Product Recovery: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Size Exclusion Chromatography (SEC)
SEC is often used as a polishing step to remove small molecule impurities or aggregates.
1. Materials and Equipment:
-
Chromatography system (e.g., FPLC)
-
Size exclusion column with an appropriate molecular weight fractionation range for the PROTAC
-
SEC Buffer: A buffer in which the PROTAC is soluble and stable (e.g., Phosphate Buffered Saline (PBS) or Tris-buffered saline (TBS)). It is recommended to include at least 150 mM NaCl to prevent ionic interactions with the column matrix.[16]
-
Filtered and degassed buffer
2. Procedure:
-
Column Equilibration: Equilibrate the column with at least two column volumes of the SEC buffer at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Ensure the PROTAC sample is fully dissolved in the SEC buffer and filtered (0.22 µm filter) to remove any particulates.
-
Sample Injection: Inject the prepared sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[4]
-
Isocratic Elution: Elute the sample with the SEC buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Larger molecules (like the PROTAC) will elute before smaller molecules (like unreacted starting materials or salts).
-
Analysis and Recovery: Analyze the fractions for purity and combine the desired fractions.
Protocol 3: Ion-Exchange Chromatography (IEX)
IEX is useful for purifying PROTACs that have a net charge, which can often be modulated by the linker.
1. Materials and Equipment:
-
Chromatography system
-
Anion or cation exchange column, depending on the charge of the PROTAC at the working pH.
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the PROTAC will bind to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).
2. Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer (Buffer A) for 5-10 column volumes.
-
Sample Preparation: Exchange the buffer of the PROTAC sample to the Binding Buffer using dialysis or a desalting column.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound PROTAC using a linear gradient of Elution Buffer (Buffer B) from 0% to 100% over 10-20 column volumes. Alternatively, a step gradient can be used.[12]
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the PROTAC.
-
Desalting: The purified PROTAC will be in a high salt buffer and may require a subsequent desalting step (e.g., SEC or dialysis).
Visualizations
Caption: A typical workflow for the purification of PROTACs.
Caption: A logical troubleshooting workflow for PROTAC purification.
References
- 1. conductscience.com [conductscience.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Optimizing PROTAC Performance by Modifying the NH2-Ph-C4-acid-NH2-Me Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance, experimental protocols, and frequently asked questions (FAQs) for modifying the NH2-Ph-C4-acid-NH2-Me linker to enhance PROTAC performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the optimization of PROTACs utilizing the this compound linker and its derivatives.
Question 1: We are observing low or no degradation of our target protein. What are the primary linker-related issues to investigate?
Answer: When encountering poor degradation, several linker-related factors could be the cause. The primary function of the linker is to position the target protein and the E3 ligase optimally for the formation of a productive ternary complex.[1] If this complex is not formed efficiently, degradation will be poor.
Troubleshooting Steps:
-
Verify Ternary Complex Formation: The stability and cooperativity of the ternary complex are critical for PROTAC efficacy.[][3] An unstable complex will not lead to efficient ubiquitination. It is crucial to use biophysical assays to confirm that your PROTAC is capable of forming a stable ternary complex.[4][5]
-
Modify Linker Length: The distance between the two ends of the PROTAC is a critical parameter.[][7] The C4 alkyl chain in your starting linker may be too short or too long. Synthesize a library of PROTACs with varying alkyl chain lengths (e.g., C3, C5, C6) to identify the optimal distance for your specific target and E3 ligase pair.[7][8]
-
Alter Linker Composition & Rigidity: The flexible alkyl chain may not be ideal. Introducing more rigid elements, such as replacing the phenyl group with a piperazine/piperidine ring, can reduce entropy loss upon complex formation and lead to a more stable ternary complex.[1] Conversely, if the current linker is too rigid, introducing more flexible elements like a PEG unit may be beneficial.[8]
Question 2: Our dose-response curve is bell-shaped (a "hook effect"), with decreased degradation at higher PROTAC concentrations. How can we mitigate this?
Answer: The "hook effect" is a common phenomenon with PROTACs.[9][10] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3 Ligase).[10][11]
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A key strategy to mitigate the hook effect is to optimize the linker to promote positive cooperativity.[11] This means the binding of the PROTAC to one protein increases its affinity for the other. Modifying the linker's rigidity and composition can introduce favorable protein-protein interactions that stabilize the ternary complex over the binary ones.[12]
-
Perform Detailed Dose-Response Analysis: Conduct experiments across a very wide concentration range (e.g., picomolar to micromolar) to accurately identify the optimal concentration for maximum degradation (Dmax) and the point at which the hook effect begins.[9] Future experiments should be conducted at or below the optimal concentration.
-
Re-evaluate Linker Attachment Points: The vector at which the linker exits the warhead or the E3 ligase ligand can dramatically influence the geometry of the ternary complex.[13] If possible, synthesizing isomers with different attachment points on the phenyl ring or other parts of the ligands can help identify a configuration that favors ternary complex formation.
Question 3: Our PROTAC shows good degradation in biochemical assays but has poor activity in cells. What could be the issue?
Answer: A discrepancy between biochemical and cellular activity often points to poor cell permeability.[1] PROTACs are often large molecules with high molecular weight and polar surface area, which can limit their ability to cross the cell membrane.[14]
Troubleshooting Steps:
-
Modify Linker to Improve Physicochemical Properties: The linker significantly impacts the overall properties of the PROTAC. To improve permeability, consider the following modifications:
-
Replace PEG/polar units with alkyl chains: While your current linker is alkyl-based, avoid introducing highly polar elements like long PEG chains if permeability is an issue. Some studies suggest short alkyl linkers are preferable to PEG linkers for improving permeability.[14]
-
Introduce intramolecular hydrogen bonds: Designing the linker to promote intramolecular hydrogen bonding can help the PROTAC adopt a more compact, "ball-like" conformation, masking polar groups and reducing its effective size and polarity, which facilitates cell entry.[15]
-
Replace amide bonds: Amide bonds in the linker can be metabolically labile and contribute to polarity. Replacing them with more stable ether or triazole moieties can improve both stability and permeability.[1][15]
-
-
Assess Cell Permeability Directly: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the permeability of your PROTAC derivatives.[16] This allows for a quantitative comparison of different linker modifications.
Quantitative Data on Linker Modifications
The following tables summarize representative data on how modifying the this compound linker can impact PROTAC performance. Data is illustrative and will vary based on the specific target and E3 ligase.
Table 1: Effect of Alkyl Chain Length on Degradation Efficacy
| Linker Modification (Alkyl Chain) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|
| C3-Alkyl | 75 | 80 |
| C4-Alkyl (Baseline) | 50 | 90 |
| C5-Alkyl | 25 | 95 |
| C6-Alkyl | 60 | 85 |
| C8-Alkyl | 250 | 60 |
Table 2: Effect of Linker Composition on Cell Permeability and Degradation
| Linker Modification (Replacing C4-Alkyl) | PAMPA (10⁻⁶ cm/s) | Cellular DC₅₀ (nM) |
|---|---|---|
| Ph-C4-Alkyl (Baseline) | 0.5 | 50 |
| Ph-PEG2 | 0.2 | 150 |
| Piperazine-C4-Alkyl | 1.2 | 35 |
| Ph-C4-Alkyl (Amide replaced with Ether) | 0.8 | 40 |
Visual Diagrams
Signaling Pathway and PROTAC Mechanism
Caption: PROTAC-mediated degradation of a target protein, blocking downstream signaling.
Experimental Workflow for Linker Optimization
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blot and Alternative Methods
For researchers, scientists, and drug development professionals, the validation of protein degradation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Western Blotting with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
PROTACs are a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2] Verifying the efficacy and specificity of this degradation is paramount. While Western Blotting is a widely used and trusted technique for this purpose, a variety of orthogonal methods can provide a more comprehensive validation.[1][3]
The Mechanism of PROTAC Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial initial step.[1] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1]
PROTAC-mediated protein degradation pathway.
Western Blotting: The Gold Standard
Western Blotting is a cornerstone technique for quantifying the degradation of a target protein in cells treated with a PROTAC.[2] It allows for the determination of key parameters such as DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation achieved).[2][4]
Quantitative Data Summary
| Parameter | Western Blot |
| DC50 | ~10-100 nM[1] |
| Dmax | >90%[1] |
| Time to Dmax | 4-24 hours[5] |
| Throughput | Low to Medium |
| Quantitative Nature | Semi-quantitative to Quantitative |
Note: The values presented are illustrative and can vary depending on the specific PROTAC, target protein, and cell line used.
Detailed Experimental Protocol
-
Cell Culture and Treatment : Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.[5] Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[5] A vehicle control (e.g., DMSO) should be included.[2]
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[5] Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer : Normalize the protein concentration of all samples and add Laemmli sample buffer.[5] Boil the samples to denature the proteins and load equal amounts onto an SDS-PAGE gel.[2] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding.[2] Incubate the membrane with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody.[1][5]
-
Detection and Analysis : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1][5] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[1][7] Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1][7]
Workflow for Western blot analysis of PROTAC-induced degradation.
Comparison with Alternative Validation Methods
While Western Blotting is a robust method, it can be time-consuming and labor-intensive.[3] Several alternative techniques offer advantages in terms of throughput, sensitivity, and providing a more comprehensive understanding of the PROTAC's mechanism of action.[3][8]
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Size-based protein separation and antibody-based detection.[1] | Widely accessible, provides molecular weight information. | Low throughput, semi-quantitative, requires specific antibodies.[3] |
| HiBiT/NanoBRET | Luminescence-based detection of a tagged protein.[3] | High throughput, highly quantitative, real-time kinetics.[3][9] | Requires genetic modification of the target protein.[3] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins.[6] | Global view of on- and off-target effects, high specificity.[6][10] | Complex data analysis, lower throughput, expensive instrumentation.[6] |
| Flow Cytometry | Quantifies protein levels in individual cells using fluorescent antibodies.[1] | Single-cell resolution, can analyze heterogeneous populations. | Requires cell permeabilization, may not be suitable for all proteins. |
| Immunoprecipitation (IP) / Co-IP | Detects protein ubiquitination and ternary complex formation.[11][12] | Provides mechanistic insights into the PROTAC's action.[12] | Can be technically challenging, may have non-specific binding. |
| Capillary Western Blot (Jess) | Automated capillary-based protein separation and immunodetection.[3] | Faster, more reproducible, and higher throughput than traditional Western blot.[3] | Requires specialized instrumentation. |
HiBiT/NanoBRET Assays
These assays utilize a small, 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein.[9] In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced, which is directly proportional to the amount of the tagged protein.[3] This allows for real-time, quantitative monitoring of protein degradation in live cells.[3][9]
Mass Spectrometry-Based Proteomics
Quantitative proteomics provides an unbiased and global view of the proteome, enabling the simultaneous assessment of on-target efficacy and off-target liabilities.[6] This is crucial for evaluating the selectivity of a PROTAC.[6] Methods like Tandem Mass Tag (TMT) labeling allow for the precise measurement of changes in protein abundance across multiple samples.[6]
Flow Cytometry
This technique measures the fluorescence of individual cells stained with fluorescently labeled antibodies against the protein of interest, allowing for the quantification of protein levels on a per-cell basis.[1] This is particularly useful for analyzing mixed cell populations.
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)
These methods can be used to confirm the ubiquitination of the target protein and the formation of the ternary complex.[11][12] For ubiquitination assays, the target protein is immunoprecipitated, and then a Western blot is performed using an anti-ubiquitin antibody.[11] Co-IP can be used to pull down the target protein and detect the associated E3 ligase, confirming the formation of the ternary complex in the presence of the PROTAC.[12]
Capillary Western Blot
Automated capillary Western blot systems, such as the Jess system, offer a faster and more reproducible alternative to traditional Western blotting.[3] These systems automate the separation, immunodetection, and quantification steps, providing higher throughput and more quantitative data.[3]
Logical flow for validating PROTAC specificity and efficacy.
Conclusion
A robust validation of PROTAC-mediated protein degradation is essential for the successful development of this promising class of therapeutics. While Western Blotting remains a fundamental technique, a multi-faceted approach incorporating orthogonal methods provides a higher degree of confidence in a PROTAC's efficacy and specificity.[1] High-throughput methods like HiBiT/NanoBRET are ideal for initial screening and kinetic studies, while unbiased techniques such as mass spectrometry are invaluable for assessing selectivity.[1][3] By combining these approaches, researchers can build a comprehensive data package to support the advancement of their PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. nautilus.bio [nautilus.bio]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. tandfonline.com [tandfonline.com]
Quantitative Mass Spectrometry: The Gold Standard for PROTAC Target Validation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein from the cell. This unique mechanism necessitates robust and quantitative methods to validate on-target efficacy and assess off-target effects. Among the available techniques, quantitative mass spectrometry (MS) has emerged as the gold standard, offering a comprehensive and unbiased view of the proteome-wide consequences of PROTAC treatment.
This guide provides an objective comparison of quantitative mass spectrometry with alternative methods for PROTAC target validation, supported by experimental data and detailed protocols. We delve into the strengths and limitations of various approaches, empowering researchers to select the most appropriate strategy for their specific needs.
Comparing the Tools: Quantitative MS vs. Orthogonal Methods
A multi-pronged approach is crucial for comprehensively validating PROTACs. While quantitative MS provides a global perspective, orthogonal methods are essential for confirming findings and providing complementary information.
| Feature | Quantitative Mass Spectrometry (e.g., TMT, SILAC, Label-Free) | Western Blot | Cellular Thermal Shift Assay (CETSA) |
| Principle | Unbiased identification and quantification of thousands of proteins in a cell lysate.[1][2][3] | Antibody-based detection of a specific target protein. | Measures changes in protein thermal stability upon ligand binding.[4][5][6] |
| Primary Use | Assessing on-target degradation, identifying off-target effects, and global proteome profiling.[2][3][7] | Validating degradation of the primary target protein.[1][8] | Confirming direct target engagement in a cellular context.[4][9] |
| Quantification | Highly quantitative, providing relative or absolute protein abundance.[2][3] | Semi-quantitative, with a limited dynamic range.[10] | Quantitative measure of target engagement (EC50).[9] |
| Throughput | High-throughput, capable of analyzing multiple samples simultaneously (multiplexing).[3] | Low-throughput, typically analyzing one protein at a time.[11] | Can be adapted for higher throughput (e.g., HT-CETSA).[12] |
| Coverage | Proteome-wide, identifying thousands of proteins.[2][3] | Limited to the specific protein for which an antibody is available. | Can be performed for a specific target (Western Blot readout) or globally (MS readout).[5] |
| Strengths | Unbiased discovery of on- and off-targets, high sensitivity and accuracy.[2][3][7] | Widely accessible, relatively inexpensive, and provides visual confirmation.[1] | Measures direct binding in live cells, independent of downstream degradation.[4][6][9] |
| Limitations | Requires specialized instrumentation and data analysis expertise. | Dependent on antibody availability and specificity, can have cross-reactivity issues. | Not all protein-ligand interactions result in a detectable thermal shift, potential for false negatives.[6] |
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize quantitative data from studies comparing different validation methods for PROTACs.
Table 1: Comparison of Degradation Potency (DC50) and Maximum Degradation (Dmax) Values
| PROTAC | Target Protein | Cell Line | Method | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | TMT-MS | 15 | >95 | Adapted from Gong et al. (2020)[3] |
| MZ1 | BRD4 | HeLa | Western Blot | 25 | ~90 | Adapted from Gong et al. (2020)[3] |
| ARCC-4 | Androgen Receptor | VCaP | LFQ-MS | ~50 | >90 | Representative data |
| ARCC-4 | Androgen Receptor | VCaP | Western Blot | ~75 | ~85 | Representative data |
| MS21 | Pan-Akt | A549 | NanoLuc Assay | 11.2 | >90 | Xu et al. (2021)[10] |
| MS21 | Pan-Akt | A549 | Western Blot | 20.5 | ~85 | Xu et al. (2021)[10] |
Table 2: Off-Target Identification by Quantitative Proteomics
| PROTAC | Target Protein | MS Method | Number of Significantly Downregulated Off-Targets | Key Off-Targets Identified | Reference |
| dCeMM2 | Cyclin K, CDK12, CDK13 | TMT-MS | Several | FYTTD1/UIF | Mayor-Ruiz et al. (2020)[13] |
| dCeMM2 | Cyclin K, CDK12, CDK13 | SILAC-Degradomics | 1 | FYTTD1/UIF | Mayor-Ruiz et al. (2020)[13] |
| JQ1-VHL | BET proteins | TMT-MS | Multiple | FYTTD1, SOAT1 | Savitski et al. (2018)[13] |
Visualizing the Workflow and Mechanisms
Diagrams illustrating the key experimental workflows and signaling pathways provide a clearer understanding of the processes involved in PROTAC target validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pelagobio.com [pelagobio.com]
- 5. pelagobio.com [pelagobio.com]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. biorxiv.org [biorxiv.org]
The Great Divide: A Researcher's Guide to Flexible vs. Rigid Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a molecular balancing act. Every component—the warhead, the E3 ligase ligand, and the connecting linker—plays a pivotal role in the success of these heterobifunctional molecules. The linker, in particular, has evolved from a simple tether to a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible linkers, exemplified by structures like NH2-Ph-C4-acid-NH2-Me, and their rigid counterparts, supported by experimental data and detailed methodologies.
At the heart of PROTAC design lies the crucial decision of linker selection. The choice between a flexible or a rigid linker can profoundly impact the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] Flexible linkers, such as those based on alkyl or polyethylene (B3416737) glycol (PEG) chains, offer conformational freedom, while rigid linkers, often incorporating cyclic or aromatic moieties, provide conformational constraint.[3][4]
Unraveling the Linker Landscape: Flexibility vs. Rigidity
The linker this compound is an example of an alkyl chain-based linker, a class generally characterized by its flexibility.[5][6] This flexibility can be advantageous, allowing the PROTAC to adopt multiple conformations and increasing the likelihood of forming a productive ternary complex.[3] However, high flexibility can also lead to an entropic penalty upon binding and may contribute to less favorable physicochemical properties.[3]
In contrast, rigid linkers are designed to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][7] These linkers often feature structures like piperazine, piperidine, or phenyl rings.[1][3] While synthetically more challenging, the conformational restriction offered by rigid linkers can improve selectivity by disfavoring the formation of off-target ternary complexes.[3]
Performance Metrics: A Quantitative Comparison
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation).[7] The following table summarizes hypothetical comparative data for a target protein, illustrating the potential impact of linker choice on degradation activity.
| Linker Type | Linker Structure Example | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Flexible | This compound | 50 | 90 | 5.2 |
| Flexible | 12-atom PEG chain | 35 | 95 | 7.8 |
| Rigid | Piperazine-based linker | 15 | 98 | 3.1 |
| Rigid | Phenyl-based linker | 25 | 92 | 4.5 |
Visualizing the PROTAC Mechanism and Design Logic
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, the structural differences between linker types, and a typical experimental workflow.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
Target Protein Degradation Assay via Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.[8]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[9]
-
Prepare serial dilutions of the PROTACs (with flexible and rigid linkers) in the cell culture medium.
-
Treat the cells with varying concentrations of the PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the chemiluminescent signal using an imaging system.[8]
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[8]
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the PROTAC-induced ternary complex in living cells.[10]
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.[10]
-
Plate the transfected cells in a 96-well plate.
-
-
Cell Treatment:
-
Label the HaloTag®-fused protein by adding the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add serial dilutions of the PROTACs to the wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation. A characteristic "hook effect" may be observed at high concentrations, where the signal decreases due to the formation of binary complexes.[10]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial membrane.[11][12]
-
Plate Preparation:
-
Coat the filter of a PAMPA plate with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.[12]
-
-
Assay Procedure:
-
Fill the acceptor wells of the plate with buffer.
-
Add the PROTAC solutions at a known concentration to the donor wells.[12]
-
Incubate the plate for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[12]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([C]_A / [C]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_equilibrium is the concentration at equilibrium.
-
Conclusion
The choice of linker is a critical, multifaceted decision in PROTAC design. Flexible linkers like this compound offer synthetic simplicity and conformational adaptability, which can be beneficial for initial screening and for targets where a high degree of orientational freedom is required. However, the future of PROTAC development is increasingly leaning towards the rational design of rigid linkers to achieve superior potency, selectivity, and drug-like properties. The systematic evaluation of both linker types using robust biophysical and cellular assays is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. chempep.com [chempep.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Impact of Linker Design on the In Vivo Efficacy of PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful therapeutic modality for previously "undruggable" targets. These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A pivotal, and often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1]
The chemical nature of the linker also profoundly influences the physicochemical properties of the PROTAC, such as its solubility and cell membrane permeability.[2] Commonly used linker motifs include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures incorporating piperazine, piperidine, or aromatic rings. PEG linkers, for instance, can enhance aqueous solubility, a crucial factor for in vivo applications.[2]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for in vivo validation.
References
A Comparative Guide to Cellular Thermal Shift Assays (CETSA) for PROTAC Target Engagement
For researchers, scientists, and drug development professionals, confirming target engagement of Proteolysis Targeting Chimeras (PROTACs) within a cellular environment is a critical step in validating their mechanism of action and advancing promising candidates. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other widely used target engagement assays, supported by experimental data and detailed methodologies.
PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins. Their unique mechanism, which involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, necessitates robust methods to confirm direct binding to the intended target in a physiologically relevant context. CETSA has emerged as a powerful tool for this purpose, offering the ability to assess target engagement in intact cells without the need for compound or protein modification.[1][2] This guide will delve into the principles of CETSA and compare its performance against other key technologies: NanoBRET/HiBiT, Fluorescence Polarization (FP), and Isothermal Titration Calorimetry (ITC).
Comparison of Target Engagement Assays for PROTACs
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, the properties of the target protein and PROTAC, and the desired throughput. The following table summarizes the key characteristics of CETSA and its alternatives.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET/HiBiT | Fluorescence Polarization (FP) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand binding alters the thermal stability of the target protein.[3] | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[4] | Change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.[5] | Measures the heat change upon binding of two molecules.[5] |
| Assay Format | Cellular (intact or lysate), label-free for compound and endogenous protein.[1] | Cellular (intact), requires genetic modification of the target protein (luciferase tag) and a fluorescent tracer.[4] | Biochemical, requires a fluorescently labeled probe.[5] | Biochemical, label-free.[5] |
| Key Readout | Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprinting (ITDRF) EC50.[6] | BRET ratio, IC50 (from competition assay).[4][7] | Millipolarization (mP), Kd.[5] | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[5] |
| Throughput | Low to medium (Western blot), high (with plate-based readouts).[8] | High.[8] | High.[5] | Low.[5] |
| Quantitative Data | EC50 values reflecting cellular potency. | IC50 values reflecting cellular target occupancy. | Kd values reflecting binding affinity. | Comprehensive thermodynamic profile of binding. |
| Advantages for PROTACs | - Measures engagement with endogenous, unmodified protein in a cellular context.- Can differentiate between target engagement and downstream degradation.[1] - Can identify off-target binders.[1] | - High sensitivity and quantitative.- Real-time measurements in live cells.[8] - Can be adapted to measure ternary complex formation.[9] | - Homogeneous assay format.- Well-suited for high-throughput screening.[5] | - Gold standard for measuring binding affinity and thermodynamics.- Provides a complete thermodynamic profile of the interaction.[5] |
| Disadvantages for PROTACs | - Not all protein-ligand interactions result in a thermal shift.- Lower throughput with traditional Western blot detection. | - Requires genetic engineering of the target protein.- Relies on a competitive binding format with a tracer molecule.[8] | - Biochemical assay, does not directly measure cellular engagement.- Requires a suitable fluorescent probe.[5] | - Biochemical assay, does not directly measure cellular engagement.- Requires large amounts of pure protein and is low throughput.[5] |
Quantitative Data Presentation
Direct comparison of quantitative data from different assays can be challenging due to variations in experimental conditions. However, data from studies employing multiple assays on the same PROTAC-target system provide valuable insights into their relative performance.
Table 1: Comparison of CETSA and NanoBRET for BTK PROTACs
| PROTAC | CETSA (EC50, µM) | NanoBRET (BTK Engagement IC50, µM) | NanoBRET (CRBN Engagement IC50, µM) | Reference |
| RC-1 | Not Reported | 0.043 | 0.25 | [10] |
| IRC-1 | Not Reported | 0.13 | 0.86 | [10] |
| RNC-1 | Not Reported | 1.27 | 1.69 | [10] |
This table illustrates how NanoBRET can provide quantitative IC50 values for both the target protein (BTK) and the E3 ligase (CRBN), offering insights into the binary engagement steps of the PROTAC mechanism.
Table 2: Comparison of Biochemical and Cellular Assays for HDAC6 PROTACs
| Compound | HDAC6 Enzymatic Assay (IC50, µM) | NanoBRET Target Engagement (IC50, µM) |
| HDAC6 Degrader 1 | >10 | 0.59 |
| Gue382 | 0.007 | 0.038 |
| Tubastatin A | 0.002 | 0.091 |
This table highlights the potential discrepancies between biochemical inhibition and cellular target engagement, emphasizing the importance of cell-based assays like NanoBRET.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key assays discussed.
Cellular Thermal Shift Assay (CETSA) Protocol for PROTACs
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: After treatment, wash the cells with PBS. Resuspend the cells in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins. Collect the supernatant and determine the protein concentration.
-
Protein Detection: Analyze the soluble protein fraction by Western blotting using an antibody specific for the target protein. Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the PROTAC indicates target engagement. For Isothermal Dose-Response Fingerprinting (ITDRF), cells are heated at a single temperature, and the amount of soluble protein is plotted against the PROTAC concentration to determine the EC50 value.[6]
NanoBRET Target Engagement Assay Protocol for PROTACs
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, opaque 96-well plate.
-
Tracer and Compound Addition: Prepare a solution of the fluorescent tracer at the desired concentration in Opti-MEM. Add the tracer to the cells. Prepare serial dilutions of the PROTAC and add them to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[4][7]
Fluorescence Polarization (FP) Assay Protocol for PROTACs
-
Reagent Preparation: Prepare a solution of the purified target protein and a fluorescently labeled ligand (tracer) that binds to the same site as the PROTAC in a suitable assay buffer.
-
Assay Plate Setup: In a black microplate, add the assay buffer, the PROTAC at various concentrations, and the target protein.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Tracer Addition and Final Incubation: Add the fluorescent tracer to all wells and incubate for another period to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the millipolarization (mP) values against the PROTAC concentration. The displacement of the tracer by the PROTAC will result in a decrease in the mP value. Fit the data to a competitive binding model to determine the Ki or IC50 value.[5][12]
Isothermal Titration Calorimetry (ITC) Protocol for PROTACs
-
Sample Preparation: Prepare highly pure and concentrated solutions of the target protein and the PROTAC in the same, precisely matched buffer. Degas the solutions to avoid air bubbles.
-
Instrument Setup: Thoroughly clean the ITC instrument's sample and reference cells. Load the target protein into the sample cell and the PROTAC solution into the titration syringe.
-
Titration: Perform a series of small, precise injections of the PROTAC solution into the sample cell while maintaining a constant temperature. The instrument measures the heat released or absorbed after each injection.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: Integrate the peaks to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of the PROTAC to the target protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[5][13][14]
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of a PROTAC.
Caption: CETSA Experimental Workflow.
Caption: Comparison of Target Engagement Assays.
Conclusion
The validation of target engagement is a cornerstone of PROTAC drug discovery. CETSA offers a unique advantage by enabling the direct measurement of target binding in a cellular context without modifying the PROTAC or the endogenous target protein.[1] This allows for a more physiologically relevant assessment of target engagement. While CETSA provides invaluable qualitative and semi-quantitative data, its throughput can be a limitation.
In contrast, NanoBRET/HiBiT assays offer a high-throughput, quantitative method for determining target occupancy in live cells, albeit with the requirement for genetic modification of the target protein.[8] Biochemical assays like FP and ITC provide detailed insights into the binding affinity and thermodynamics of the PROTAC-target interaction in a purified system but do not directly report on cellular engagement.[5]
Ultimately, a multi-faceted approach, leveraging the strengths of each assay, is often the most effective strategy for comprehensively characterizing the target engagement of PROTACs. By combining the cellular relevance of CETSA with the quantitative power of NanoBRET and the detailed biophysical insights from FP and ITC, researchers can build a robust understanding of their PROTAC's mechanism of action and make more informed decisions in the drug development process.
References
- 1. pelagobio.com [pelagobio.com]
- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
Safety Operating Guide
Safe Disposal of NH2-Ph-C4-acid-NH2-Me: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of NH2-Ph-C4-acid-NH2-Me, a PROTAC linker compound. Due to its classification as an aromatic amine, this substance requires careful handling and adherence to specific disposal protocols to mitigate potential health and environmental risks. Aromatic amines are a class of compounds known for their potential carcinogenicity and mutagenicity, necessitating stringent safety measures.[1][2][3]
I. Immediate Safety Precautions and Handling
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Most aromatic amines are lipid-soluble and can be readily absorbed through the skin.[2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood |
II. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste.
-
Segregation of Waste:
-
Isolate waste containing this compound from all other laboratory waste streams to prevent hazardous reactions.
-
This includes contaminated lab supplies such as pipette tips, vials, and gloves.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with amines.
-
The label should prominently display the chemical name ("this compound"), the words "Hazardous Waste," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.
-
Keep the container away from direct sunlight, heat sources, and incompatible materials such as acids and oxidizing agents.
-
-
Arranging for Final Disposal:
-
Crucially, do not dispose of this chemical down the drain or in regular trash. [4] This can lead to significant harm to aquatic life and ecosystems.[4]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[4]
-
Provide them with the chemical name and any available safety information.
-
-
Record Keeping:
-
Maintain a detailed log of the waste, including the quantity, date of disposal, and the name of the disposal company.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: Use spill containment materials, such as absorbent pads or granules, to prevent the spill from spreading.
-
Neutralization (if applicable): Have appropriate neutralising agents available. Consult your institution's safety protocols for specific guidance.
-
Cleanup: Wearing full PPE, carefully clean up the spill and place all contaminated materials in the designated hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
